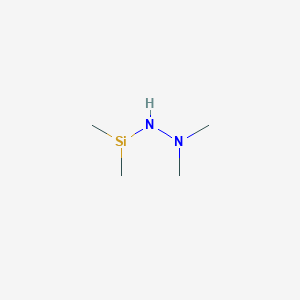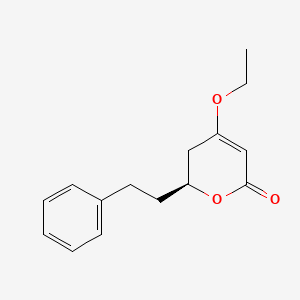
(3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione is a complex organic compound that belongs to the class of tetrazacyclododecanes This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrazacyclododecane ring
Méthodes De Préparation
The synthesis of (3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
The compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structural properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel pharmaceuticals. Additionally, in the industry, it is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
470459-69-9 |
|---|---|
Formule moléculaire |
C15H22N4O2 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
(3S)-3-benzyl-1,4,7,10-tetrazacyclododecane-2,6-dione |
InChI |
InChI=1S/C15H22N4O2/c20-14-11-19-13(10-12-4-2-1-3-5-12)15(21)18-9-7-16-6-8-17-14/h1-5,13,16,19H,6-11H2,(H,17,20)(H,18,21)/t13-/m0/s1 |
Clé InChI |
HMLVEVSIBBDTCH-ZDUSSCGKSA-N |
SMILES isomérique |
C1CNC(=O)CN[C@H](C(=O)NCCN1)CC2=CC=CC=C2 |
SMILES canonique |
C1CNC(=O)CNC(C(=O)NCCN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


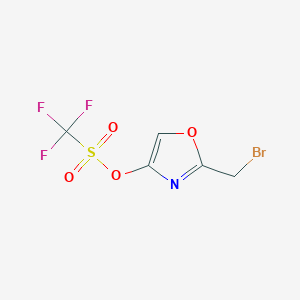
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
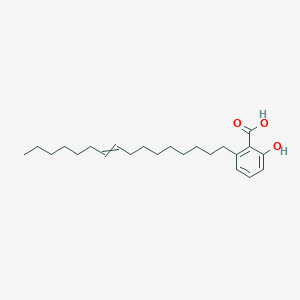
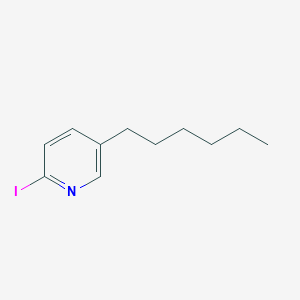
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
